4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid

Procurement Medicinal Chemistry Building Block

Eliminates linear synthesis bottlenecks. This scaffold integrates a reactive chlorosulfonyl electrophile and a γ-keto carboxylic acid nucleophile in a single unit. - Convergent Assembly: Orthogonally derivatize each handle to reduce step count vs. monofunctional analogs. - Reliable Supply: Sourced at 95% purity from established vendors, ensuring lot-to-lot consistency for hit-to-lead programs. - IP Advantage: Commercially available core with no reported bioactivity, enabling novel compound series development.

Molecular Formula C10H9ClO5S
Molecular Weight 276.69 g/mol
CAS No. 937661-23-9
Cat. No. B3372950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
CAS937661-23-9
Molecular FormulaC10H9ClO5S
Molecular Weight276.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCC(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C10H9ClO5S/c11-17(15,16)8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
InChIKeyRFWAEPZTVKZMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid – Overview


4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS 937661-23-9) is a difunctional aromatic building block characterized by a reactive chlorosulfonyl (-SO₂Cl) group and a γ-keto carboxylic acid (-C(=O)CH₂CH₂COOH) moiety [1]. This specific architecture places it within the class of 4-aryl-4-oxobutanoic acid derivatives, which are recognized as crucial intermediates for synthesizing various pharmaceuticals and heterocyclic systems . Its molecular formula is C₁₀H₉ClO₅S with a molecular weight of 276.69 g/mol [1]. The compound serves as a versatile scaffold, enabling selective derivatization via either the electrophilic sulfonyl chloride handle or the nucleophilic carboxyl and ketone functionalities, making it a key procurement candidate for complex molecule assembly in drug discovery and chemical biology .

4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid – Generic Substitution Risks


Procurement of simpler, single-function arylsulfonyl chlorides like 4-chlorosulfonylcinnamic acid or p-chlorosulfonyldihydrocinnamic acid cannot replicate the synthetic utility of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. The latter's unique integration of a chlorosulfonyl electrophile with a γ-keto carboxylic acid nucleophile/hydrogen-bonding motif within a single, commercially available unit eliminates the need for complex multi-step syntheses to introduce this specific combination. Unlike its simpler analogs, this compound provides a convergent assembly point where both functional handles can be orthogonally reacted, drastically reducing the linear step count in the synthesis of complex sulfonamides, esters, or heterocycles that require a pendant acid or ketone . The quantitative evidence in the following section demonstrates how these architectural differences translate to measurable advantages in both synthetic efficiency and resulting compound properties.

4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid – Quantitative Differentiation Data


Commercial Availability & Entry Cost

This compound offers a unique structural combination not available in simpler chlorosulfonylphenyl analogs. When compared to 4-chlorosulfonylcinnamic acid (an alkene-linked analog), the target compound provides a saturated γ-keto acid chain instead of an α,β-unsaturated acid. This structural distinction is reflected in its distinct molecular weight and pricing tier. The target compound has a molecular weight of 276.69 g/mol and is commercially available from multiple suppliers, such as Enamine, with a list price of $221.00 for 0.1g at 95% purity [1]. In contrast, the analog 4-chlorosulfonylcinnamic acid (MW 246.67 g/mol) represents a different, unsaturated scaffold . The price difference underscores the added synthetic value of the more complex, dual-function target compound relative to its simpler unsaturated analog [1].

Procurement Medicinal Chemistry Building Block

Orthogonal Functional Groups for Convergent Synthesis

The primary differentiator is the molecule's inherent orthogonality. The chlorosulfonyl group can react with amines to form sulfonamides, a common pharmacophore, while the γ-keto acid chain remains intact for subsequent amidation or esterification . This contrasts sharply with simpler analogs like p-chlorosulfonyldihydrocinnamic acid, which contains only a simple propanoic acid chain (MW 248.68 g/mol) without the additional γ-keto functionality . The target compound's γ-keto group provides an extra site for modification or interaction, offering a direct route to molecules requiring both a sulfonamide and a 1,4-dicarbonyl-like motif, a feature absent in the simpler analog.

Synthetic Methodology Medicinal Chemistry Combinatorial Chemistry

Clean Biological Profile for Novel IP

A search of authoritative databases, including PubChem, reveals no reported biological activity data (e.g., IC₅₀, Kd) for 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid [1]. This contrasts with other sulfonyl chlorides which have established, though often promiscuous, activity profiles due to their electrophilicity [2]. The absence of such data for this specific compound is a key differentiator for procurement. It signals that this building block is not intended as a pre-optimized lead compound but rather as a pristine, chemically-defined scaffold for de novo construction of probes or drug candidates. Its value lies in its synthetic potential, not an existing, potentially interfering, biological activity profile.

Chemical Biology Probe Development Target Validation

4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid – High-Value Applications


Convergent Bifunctional Probe Assembly

The proven orthogonality of the chlorosulfonyl and γ-keto acid groups makes this compound ideal for constructing bifunctional chemical probes. In a single step, the sulfonyl chloride can react with a targeting ligand's amine to form a stable sulfonamide linkage . The pendant γ-keto acid chain remains available for subsequent attachment to a reporter tag (e.g., biotin or fluorophore) via amide bond formation [1]. This convergent approach is directly supported by the compound's unique difunctionality (Section 3, Evidence Item 2), which avoids the linear, multi-step synthesis required with simpler, monofunctional sulfonyl chlorides.

Heterocyclic Scaffold Synthesis for Drug Discovery

The compound's 4-oxobutanoic acid moiety is a well-known precursor for synthesizing various nitrogen- and oxygen-containing heterocycles, including furanones, pyrrolidinones, and pyridazinones . Simultaneously, the chlorosulfonyl group is a versatile handle for introducing sulfonamide pharmacophores, which are prevalent in many drug classes . The specific combination in this single building block (Section 3, Evidence Item 2) provides a strategic starting point for generating focused libraries of heterocyclic sulfonamides, increasing molecular diversity and hit-finding potential in early-stage drug discovery programs [1].

Strategic Procurement for Clean IP

The lack of reported biological activity for this specific scaffold is a distinct advantage for medicinal chemistry teams. It allows for the construction of novel compound series without the encumbrance of prior art or known off-target liabilities. The compound's commercial availability at defined purity (95%) and from multiple vendors (Section 3, Evidence Item 1) [1] ensures reliable supply and competitive pricing for hit-to-lead optimization. Its structural complexity and inherent orthogonality [1] justify its procurement as a premium building block for generating novel intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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